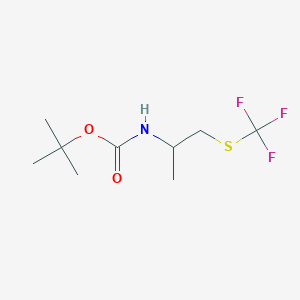(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC15796925
Molecular Formula: C9H16F3NO2S
Molecular Weight: 259.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16F3NO2S |
|---|---|
| Molecular Weight | 259.29 g/mol |
| IUPAC Name | tert-butyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
| Standard InChI Key | LDDUBPWHLIKALL-UHFFFAOYSA-N |
| Canonical SMILES | CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Introduction
Structural Analysis and Nomenclature
The IUPAC name (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester delineates its molecular architecture:
-
Core structure: A two-carbon ethyl chain with a methyl group (-CH₃) at position 1 and a trifluoromethylsulfanyl group (-SCF₃) at position 2.
-
Protective group: A tert-butoxycarbonyl (Boc) group attached to the amine nitrogen, rendering the compound stable under basic conditions and amenable to deprotection under acidic environments .
Molecular Formula and Weight
-
Molecular formula: C₉H₁₆F₃NO₂S.
-
Molecular weight: 267.3 g/mol (calculated based on atomic masses).
Comparative Structural Analogues
The SCF₃ group introduces significant electronegativity and lipophilicity, which can enhance membrane permeability in bioactive molecules .
Synthesis and Reaction Pathways
While no explicit synthesis route for the target compound is documented in the provided sources, analogous Boc-protected amines suggest plausible methodologies:
Boc Protection of Primary Amines
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . For example:
-
Substrate: 1-Methyl-2-trifluoromethylsulfanyl-ethylamine.
-
Reagents: Boc₂O, DIPEA, dichloromethane (DCM).
-
Conditions: Room temperature, 1–12 hours.
Key Challenges
-
Steric hindrance: The methyl and SCF₃ groups may impede reaction efficiency.
-
Stability: The SCF₃ group is prone to oxidation, necessitating inert atmospheres during synthesis .
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Expected to be soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water due to the Boc and SCF₃ groups.
-
Stability: Stable under basic conditions but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane) .
Spectroscopic Data (Predicted)
-
¹H NMR: δ 1.44 (s, 9H, Boc CH₃), 1.50 (d, 3H, CH(CH₃)), 3.10–3.30 (m, 2H, CH₂-SCF₃).
-
¹³C NMR: δ 28.4 (Boc CH₃), 80.5 (Boc C-O), 155.2 (C=O).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume